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Compound of Interest

Compound Name: Niobium(V) oxide

Cat. No.: B073970 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Niobium pentoxide (Nb₂O₅) is a transition metal oxide that has garnered significant

interest in various fields, including catalysis, electrochemistry, and biomedical applications, due

to its unique chemical and physical properties. A key characteristic of Nb₂O₅ is its

polymorphism, meaning it can exist in several different crystalline structures or phases.[1][2]

The specific phase of Nb₂O₅ significantly influences its functionality.[3] X-ray diffraction (XRD)

is a powerful and non-destructive analytical technique indispensable for the characterization of

Nb₂O₅. It provides detailed information about the material's crystallographic structure, phase

composition, crystallite size, and lattice strain, which are critical parameters for quality control

and material development.

Principle of X-ray Diffraction (XRD) X-ray diffraction is based on the constructive interference of

monochromatic X-rays and a crystalline sample. When a beam of X-rays strikes a crystalline

material, the atoms in the crystal lattice scatter the X-rays. Constructive interference occurs

when the scattered waves are in phase, which happens only at specific angles that satisfy

Bragg's Law:

nλ = 2d sin(θ)

where:

n is an integer.
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λ is the wavelength of the X-rays.

d is the spacing between atomic planes in the crystal lattice.

θ is the angle of incidence of the X-ray beam.

By scanning the sample over a range of angles (2θ) and recording the intensity of the diffracted

X-rays, an XRD pattern is generated. This pattern is a unique fingerprint of the material's

crystalline structure.

Experimental Protocols
Protocol 1: Powder X-ray Diffraction (PXRD) Data
Acquisition
Objective: To obtain a high-quality XRD pattern from a powdered Nb₂O₅ sample for phase

identification and structural analysis.

Materials and Equipment:

Nb₂O₅ powder sample

Powder X-ray diffractometer with a copper (Cu) X-ray source

Sample holder (zero-background sample holder recommended)

Mortar and pestle (agate recommended)

Spatula

Glass slide

Sample Preparation:

Take a representative amount of the Nb₂O₅ powder sample.

Gently grind the powder in an agate mortar and pestle to ensure a fine, homogeneous

particle size and to minimize preferred orientation effects.
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Carefully pack the powdered sample into the sample holder cavity. Use a spatula to ensure

the powder is flush with the surface of the holder.

Use a glass slide to gently press and level the surface of the powder. A flat, smooth surface

is crucial for accurate data collection.

Ensure the sample is sufficiently thick to absorb the X-ray beam completely.

Instrument Setup and Data Acquisition:

Place the prepared sample holder into the diffractometer.

Set up the instrument parameters for the scan. Typical parameters for Nb₂O₅ analysis are

summarized in the table below.[4]

Initiate the XRD scan. The instrument will rotate the sample and the detector to scan through

the desired range of 2θ angles.

Upon completion, save the raw data file for subsequent analysis.

Table 1: Typical XRD Instrument Parameters for Nb₂O₅ Analysis
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Parameter Typical Value Purpose

X-ray Source Cu Kα
Provides monochromatic
X-ray radiation.

Wavelength (λ) 1.5406 Å
Standard wavelength for

laboratory diffractometers.

Voltage 40 kV
Accelerating voltage for the X-

ray tube.

Current 40 mA
Current for the X-ray tube

filament.

Scan Range (2θ) 10° - 80°

Covers the most characteristic

diffraction peaks for Nb₂O₅

phases.[4]

Step Size 0.02°
The angular increment

between intensity readings.

| Scan Speed / Time per Step | 1-5°/min or 0.5-2 s | Determines the data collection time and

signal-to-noise ratio. |

Protocol 2: Data Analysis
Objective: To analyze the raw XRD data to determine the phase composition, crystallite size,

and lattice strain of the Nb₂O₅ sample.

A. Phase Identification:

Import the raw XRD data into a suitable analysis software (e.g., X'Pert HighScore, GSAS-II).

Perform background subtraction and peak searching to identify the positions (2θ) and

intensities of the diffraction peaks.

Compare the experimental peak positions and relative intensities with standard diffraction

patterns from a database, such as the Joint Committee on Powder Diffraction Standards

(JCPDS) or the International Centre for Diffraction Data (ICDD).
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Identify the crystalline phase(s) present in the sample by matching the experimental pattern

to reference cards.[5] Nb₂O₅ has several common polymorphs that are dependent on the

synthesis or calcination temperature.[1][6]

Table 2: Common Crystalline Phases of Nb₂O₅ and JCPDS References

Phase Name
Common
Abbreviation

Crystal
System

JCPDS Card
No.

Typical
Formation
Temperature

Pseudohexago
nal

TT-Nb₂O₅
Pseudohexago
nal

00-007-0061[7] 300-500 °C[1]

Orthorhombic T-Nb₂O₅ Orthorhombic
00-030-0873[1]

[6][8]
700-800 °C[1]

| Monoclinic | H-Nb₂O₅ | Monoclinic | 01-019-0862[9] | > 1000 °C[1] |

B. Crystallite Size Calculation (Scherrer Equation): The Scherrer equation relates the

broadening of a diffraction peak to the average size of the crystallites.[10] It is applicable for

crystallites in the nano-scale range (typically < 200 nm).[10]

Equation: D = (K * λ) / (β * cos(θ))

where:

D is the mean crystallite size.

K is the dimensionless shape factor (typically ~0.9).[7][11]

λ is the X-ray wavelength (e.g., 1.5406 Å for Cu Kα).[12]

β is the full width at half maximum (FWHM) of the diffraction peak in radians, after correcting

for instrumental broadening.[10][12]

θ is the Bragg angle in radians.[12]

Procedure:
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Select a prominent, well-defined diffraction peak from the pattern that is free from overlap.

Determine the FWHM (β) of the peak using the analysis software. Convert this value from

degrees to radians (β [rad] = β [°] * π / 180).

Note the 2θ position of the peak and calculate the Bragg angle θ (θ = 2θ / 2). Convert θ to

radians.

Use the Scherrer equation to calculate the crystallite size, D.

C. Crystallite Size and Microstrain Analysis (Williamson-Hall Plot): The Williamson-Hall (W-H)

method is used to separate the contributions of crystallite size and lattice strain to the total

peak broadening.[13][14]

Equation: β_total * cos(θ) = (K * λ / D) + (4 * ε * sin(θ))

where:

β_total is the total FWHM of the peak (in radians).

ε is the microstrain.

Other terms are as defined previously.

Procedure:

Determine the FWHM (β) and position (θ) for multiple diffraction peaks across the 2θ range.

Calculate 4 * sin(θ) for each peak (this will be the x-axis).

Calculate β_total * cos(θ) for each peak (this will be the y-axis).

Create a plot of β_total * cos(θ) vs. 4 * sin(θ). This is the Williamson-Hall plot.[13][15][16]

Perform a linear fit to the data points.

The microstrain (ε) is determined from the slope of the line.

The crystallite size (D) is calculated from the y-intercept (y-intercept = K * λ / D).[13]
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D. Rietveld Refinement: For a more comprehensive structural analysis, Rietveld refinement can

be performed. This is a powerful technique where an entire calculated XRD pattern is fitted to

the experimental data.[17][18] It allows for the precise determination of:

Lattice parameters (a, b, c, α, β, γ).

Phase quantification in mixed-phase samples.

Atomic coordinates.

Site occupancy factors.

Crystallite size and microstrain.

This analysis requires specialized software (e.g., GSAS-II, FullProf) and a good initial structural

model.[4][17]
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Caption: Experimental workflow for the XRD characterization of Nb₂O₅.
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Caption: Phase transformation of Nb₂O₅ with increasing temperature.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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